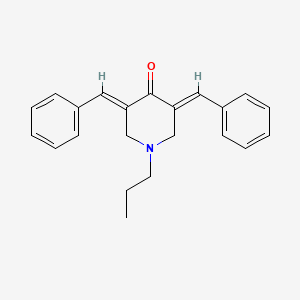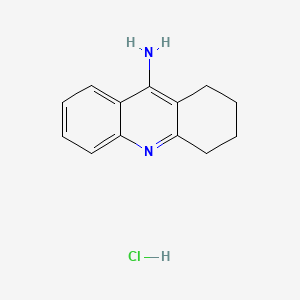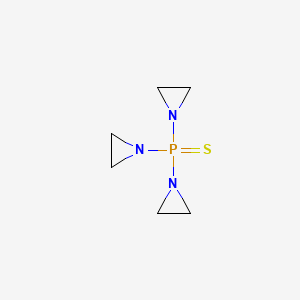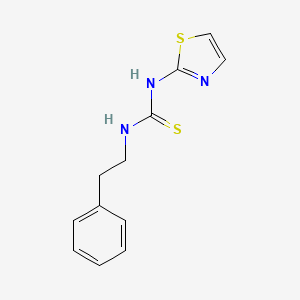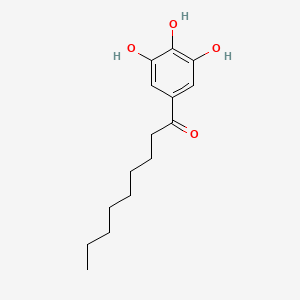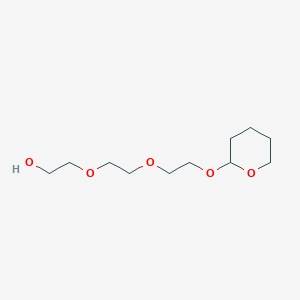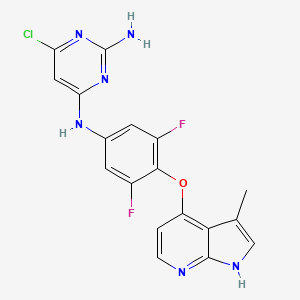
ROCK 抑制剂
描述
ROCK Inhibitor, specifically Y-27632, is a selective inhibitor of the p160-Rho-associated coiled kinase (ROCK) and is a factor that enhances embryonic stem cell survival upon single cell dissociation . It is a selective, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK) including p160Rock (Ki=140nM) and Rock-II .
Synthesis Analysis
The design of novel ROCK inhibitors has been approached using fragment-based de novo drug design . Caffeic acid (an aglycone of acteoside) as a scaffold and fragments from 336 reported ROCK inhibitors were used for the design of novel leads . The designed leads showed better binding than the approved drug fasudil and also interacted with the key hinge region residue Met156 of ROCK I .Molecular Structure Analysis
The molecular structure of ROCK inhibitors has been studied using computational techniques such as molecular docking, virtual screening, fragment-based method, de novo approach, pharmacophore, and QSAR . The molecular weight of ROCK Inhibitor is 380.46 and its molecular formula is C21H20N2O3S .Chemical Reactions Analysis
The chemical reactions involved in the action of ROCK inhibitors have been studied using a set of chemical reaction rules to carry out the fragmentation, generating fragments that can be put together back to construct a new molecule using known chemistries .Physical And Chemical Properties Analysis
The physical and chemical properties of ROCK inhibitors have been analyzed using in-silico techniques. These techniques trace drug-like molecules on the basis of 2D depiction (physical, chemical properties) and molecules must fulfill up to 2 of these rules otherwise represent some ADMET obstacles .科学研究应用
干细胞研究
ROCK 抑制剂,例如 Y-27632,可以增强人类胚胎干细胞 (ES) 的存活率。 它们可以防止 ES 细胞在解离成单个细胞时发生凋亡 (无锚凋亡),从而提高克隆效率和胚状体形成 .
眼科
在眼科领域,ROCK 抑制剂被用作治疗青光眼等疾病的有效药物。例如,利帕苏地尔滴眼液已在日本获批。 它们促进角膜内皮细胞的粘附和增殖,这对角膜移植的成功至关重要 .
血管张力和视神经健康
应用 ROCK 抑制剂可能会通过内皮素 1 提高肌源性血管张力。 这可以改善视神经头血流灌注,减少视网膜神经节细胞 (RGC) 的丢失,这对青光眼等疾病有益 .
癌症治疗
ROCK 抑制剂在多种临床前癌症模型中显示出希望。 它们正被探索用于临床癌症治疗中的潜在用途,因为它们可能克服传统治疗中遇到的障碍 .
超越眼压降低的青光眼治疗
与传统药物不同,ROCK 抑制剂直接靶向小梁网流出通路。 它们在青光眼治疗中具有双重益处,既可以降低眼压 (IOP),又可以提供神经保护,同时还可以防止纤维化 .
神经系统疾病
ROCK 抑制剂法舒地尔静脉注射剂自 1995 年以来一直被批准用于治疗蛛网膜下腔出血。 目前正在进行口服应用的研究,以扩大其在神经系统疾病中的治疗用途 .
作用机制
ROCK inhibitors act on Rho kinase by altering the conformation of the protein, disrupting translocation to the plasma membrane, preventing ATP-dependent phosphorylation, and blocking RhoA binding to ROCK . Some studies suggest that Rho kinase inhibitors also play a role in anti-angiogenesis by blocking ERK and Akt signaling pathways .
安全和危害
ROCK inhibitors are toxic and contain a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . They are moderate to severe irritant to the skin and eyes . After inhalation, if inhaled, remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration .
未来方向
ROCK inhibitors have gained significant attention as emerging novel treatment options in the field of ophthalmology in recent years . The evidence supporting their efficacy in glaucoma and corneal pathology includes both in vitro and clinical studies . New drug delivery systems and drug combinations might reduce the side effect and improve the IOP-lowering effects .
属性
IUPAC Name |
6-chloro-4-N-[3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N6O/c1-8-7-24-17-15(8)12(2-3-23-17)28-16-10(20)4-9(5-11(16)21)25-14-6-13(19)26-18(22)27-14/h2-7H,1H3,(H,23,24)(H3,22,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSGWEVTVGZDFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)OC3=C(C=C(C=C3F)NC4=CC(=NC(=N4)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468040 | |
| Record name | TC-S 7001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
867017-68-3 | |
| Record name | TC-S 7001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are ROCKs and what is their role in cellular processes?
A1: ROCKs are serine/threonine protein kinases that act as downstream effectors of the small GTPase RhoA. [] They play a crucial role in various cellular functions, including:
- Smooth muscle contraction: ROCK phosphorylates the myosin-binding subunit of myosin light chain (MLC) phosphatase, inhibiting its activity and leading to contraction. []
- Cell adhesion and migration: ROCK regulates actin cytoskeletal reorganization, impacting cell adhesion, migration, and morphology. []
- Apoptosis and inflammation: ROCK signaling influences apoptosis, inflammation, and other cellular responses. [, ]
Q2: How do ROCK inhibitors exert their therapeutic effects?
A2: ROCK inhibitors bind to and inhibit the activity of ROCK kinases, thereby modulating their downstream effects. This inhibition can lead to:
- Reduced smooth muscle contraction: Beneficial in conditions like hypertension and asthma by promoting vasodilation and bronchodilation. [, ]
- Enhanced corneal wound healing: ROCK inhibitors promote corneal endothelial cell migration and proliferation, aiding in wound healing. [, ]
- Suppressed fibrosis: ROCK inhibition can reduce the activation of fibroblasts and the synthesis of extracellular matrix proteins, ameliorating fibrosis in organs like the liver and lungs. [, ]
Q3: Is there a difference between the effects of ROCK1 and ROCK2 inhibition?
A3: While both ROCK1 and ROCK2 are involved in various cellular processes, emerging evidence suggests distinct roles for each isoform. For instance, ROCK1 inhibition was found to be selectively lethal to von Hippel-Lindau (VHL)-deficient clear cell renal cell carcinoma (CC-RCC), while ROCK2 knockdown had no effect. [] Additionally, selective inhibition of ROCK1 using the compound GSK429286 showed potent pro-angiogenic properties and enhanced blood flow recovery in a mouse model of hindlimb ischemia. []
Q4: What are some examples of ROCK inhibitors and their structural characteristics?
A4: Several ROCK inhibitors have been developed, each with unique structural features. Some notable examples include:
- Fasudil [(S)-(+)-(2-methyl-5-isoquinolinyl) sulfonylhomopiperazine, 2HCl]: A first-generation ROCK inhibitor used clinically for cerebral vasospasm. [, ]
- Y-27632 [(R)-(+)-trans-N-(4-pyridyl)-4-(1-aminoethyl)-cyclohexanecarbox anecarboxamide, 2HCl]: A widely used ROCK inhibitor in research, known for its role in promoting stem cell survival and proliferation. [, ]
- Ripasudil: A fasudil derivative approved for clinical use in glaucoma and ocular hypertension. []
- GSK429286: An indazole-based ROCK inhibitor demonstrating high selectivity for ROCK1 and potent pro-angiogenic effects. []
- AT13148: An AGC kinase inhibitor targeting both ROCK1/2 and S6 kinase, showing potent synthetic lethality in VHL-deficient CC-RCC. []
Q5: Can you provide more information on the chemical structure and properties of these inhibitors?
A5: Unfortunately, the provided research abstracts do not include detailed information regarding the molecular formula, weight, or spectroscopic data for each ROCK inhibitor. Accessing comprehensive chemical databases and scientific literature on these specific compounds would be necessary for a more in-depth structural understanding.
Q6: How do structural modifications of ROCK inhibitors affect their activity and selectivity?
A6: Structural modifications significantly influence the potency and selectivity of ROCK inhibitors. For instance, fasudil and ripasudil, both isoquinoline derivatives, exhibit different pharmacological properties due to variations in their substituent groups. [] Similarly, the indazole-based GSK429286 demonstrates enhanced selectivity for ROCK isoforms compared to other ROCK inhibitors like fasudil. []
Q7: Are there efforts to develop ROCK inhibitors with improved selectivity profiles?
A7: Yes, researchers are actively exploring structural modifications to develop ROCK inhibitors with enhanced selectivity for specific ROCK isoforms or downstream targets. This selectivity is crucial for minimizing potential side effects and enhancing therapeutic efficacy in various diseases. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-(dimethylaminomethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]-4-(4-fluorophenyl)benzamide](/img/structure/B1682868.png)
![4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid](/img/structure/B1682871.png)
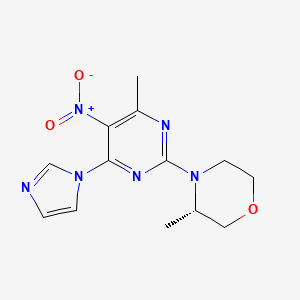
![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)

